4-Bromo-3-fluoro-6-methoxyquinoline
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Overview
Description
4-Bromo-3-fluoro-6-methoxyquinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine and bromine atoms into the quinoline structure can significantly enhance its biological properties and reactivity .
Preparation Methods
The synthesis of 4-Bromo-3-fluoro-6-methoxyquinoline typically involves a multi-step process. One practical and scalable route starts with 2,4-dichloro-3-fluoroquinoline. This compound undergoes a series of reactions, including halogenation and methoxylation, to yield the desired product. The overall yield of this process is approximately 81-85% . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Bromo-3-fluoro-6-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Cross-coupling reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Scientific Research Applications
4-Bromo-3-fluoro-6-methoxyquinoline has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of antimicrobial agents and other biologically active compounds.
Chemical biology: The compound is used in the study of enzyme inhibitors and other biological targets.
Material science: Fluorinated quinolines are used in the development of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-6-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or interact with other molecular targets to exert its biological effects. The presence of fluorine and bromine atoms can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
4-Bromo-3-fluoro-6-methoxyquinoline can be compared with other fluorinated quinolines, such as:
3-Fluoro-4-iodo-6-methoxyquinoline: Similar in structure but with an iodine atom instead of bromine, which can affect its reactivity and biological properties.
5-Fluoro-7-methoxyquinoline: Another fluorinated quinoline with different substitution patterns, leading to variations in its chemical and biological activities.
These comparisons highlight the unique properties of this compound, particularly its potential for use in diverse scientific applications.
Properties
Molecular Formula |
C10H7BrFNO |
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Molecular Weight |
256.07 g/mol |
IUPAC Name |
4-bromo-3-fluoro-6-methoxyquinoline |
InChI |
InChI=1S/C10H7BrFNO/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3 |
InChI Key |
RHXOSWPXKBXUAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)F)Br |
Origin of Product |
United States |
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